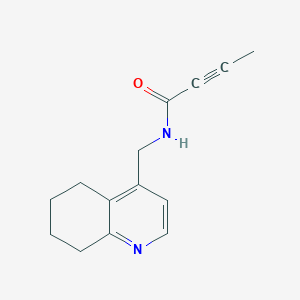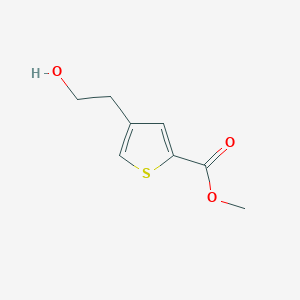
3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile is a complex organic compound that belongs to the class of benzothiazines. This compound features a benzothiazine core with a benzoyl group and a benzonitrile moiety, making it a valuable target in various scientific research applications due to its unique chemical properties.
作用机制
Target of Action
Similar compounds have been studied and found to interact with various biological targets, which suggests that this compound may also interact with similar targets .
Mode of Action
It is known that similar compounds can form bonds with other motifs, such as oxazolidinone . This suggests that the compound may interact with its targets through bond formation, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to undergo oxidative ring contraction, suggesting that this compound may also affect pathways related to oxidation .
Pharmacokinetics
The molecular formula and mass of the compound suggest that it may have certain pharmacokinetic properties .
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Similar compounds have been found to undergo reactions under certain conditions, suggesting that environmental factors may influence the action of this compound .
生化分析
Biochemical Properties
3-(2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the enzyme α-glucosidase, which is involved in the breakdown of carbohydrates into glucose . This inhibition can help manage blood sugar levels, making it a potential candidate for diabetes treatment. Additionally, the compound interacts with KATP channels, which are involved in regulating insulin release from pancreatic cells .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in glucose metabolism and insulin secretion. The compound has been observed to modulate gene expression related to these pathways, thereby affecting cellular metabolism . In cancer cells, it can induce apoptosis by disrupting mitochondrial function and activating caspase enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of α-glucosidase, preventing substrate access and thus inhibiting the enzyme’s activity . The compound also interacts with KATP channels, stabilizing their closed state and reducing insulin secretion . These interactions lead to changes in gene expression, particularly those genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, particularly in maintaining lower blood glucose levels in diabetic models .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, it effectively inhibits α-glucosidase and modulates insulin secretion without significant toxicity . At higher doses, it can cause adverse effects such as hypoglycemia and liver toxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It primarily affects carbohydrate metabolism by inhibiting α-glucosidase . The compound also influences lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and degradation . These interactions can alter metabolic flux and metabolite levels, contributing to its therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to plasma proteins, facilitating its transport in the bloodstream . The compound is also taken up by cells via specific transporters, which help in its accumulation in target tissues . This distribution pattern is crucial for its efficacy and safety profile.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and signaling molecules . It can also accumulate in mitochondria, where it disrupts mitochondrial function and induces apoptosis in cancer cells . These localization patterns are influenced by targeting signals and post-translational modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile typically involves multiple steps, starting with the formation of the benzothiazine core. One common approach is the cyclization of 2-aminobenzothiazole with benzoyl chloride under acidic conditions to form the benzothiazine derivative. Subsequent oxidation and functionalization steps introduce the benzonitrile group and the dioxido moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
3-(2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: : Substitution reactions can introduce different substituents at various positions on the benzothiazine core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed
科学研究应用
Chemistry
In chemistry, 3-(2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine
The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its biological activity may be explored for therapeutic purposes, such as in the treatment of diseases.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial processes.
相似化合物的比较
Similar Compounds
2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzamide
3-(2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzamide
2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoic acid
Uniqueness
3-(2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile stands out due to its benzonitrile group, which imparts unique chemical and biological properties compared to its analogs
属性
IUPAC Name |
3-(2-benzoyl-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3S/c23-14-16-7-6-10-18(13-16)24-15-21(22(25)17-8-2-1-3-9-17)28(26,27)20-12-5-4-11-19(20)24/h1-13,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOLENJXWJMRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2950178.png)
![N-(1-Cyanocyclopropyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2950182.png)





![1-[4-(tert-butyl)benzyl]-4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2950189.png)
![7-phenyl-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane](/img/structure/B2950193.png)
![2-Bromo-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2950194.png)
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2950195.png)


![2-(4-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2950200.png)
